molecular formula C18H23F3N6O2 B455919 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-1-ETHANONE

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-1-ETHANONE

Cat. No.: B455919
M. Wt: 412.4g/mol
InChI Key: FBBZKNYMJIIHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-1-ETHANONE is a complex organic compound with a unique structure that combines several functional groups, including a pyrazole ring, a trifluoromethyl group, and a tetraazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-1-ETHANONE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic conditions.

    Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the adamantyl group: The adamantyl group can be introduced via a Friedel-Crafts acylation reaction using adamantyl chloride and a Lewis acid catalyst.

    Formation of the tetraazole ring: This can be accomplished through a cycloaddition reaction between an azide and a nitrile derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride
  • 3-trifluoromethyl-1,2,4-triazoles
  • N-arylsulfonyl-3-acetylindole derivatives

Uniqueness

Compared to similar compounds, 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-1-ETHANONE stands out due to its combination of a pyrazole ring, a trifluoromethyl group, and a tetraazole moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H23F3N6O2

Molecular Weight

412.4g/mol

IUPAC Name

1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-[3-(tetrazol-2-yl)-1-adamantyl]ethanone

InChI

InChI=1S/C18H23F3N6O2/c1-11-3-17(29,18(19,20)21)26(24-11)14(28)8-15-4-12-2-13(5-15)7-16(6-12,9-15)27-23-10-22-25-27/h10,12-13,29H,2-9H2,1H3

InChI Key

FBBZKNYMJIIHCX-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CC23CC4CC(C2)CC(C4)(C3)N5N=CN=N5

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CC23CC4CC(C2)CC(C4)(C3)N5N=CN=N5

Origin of Product

United States

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